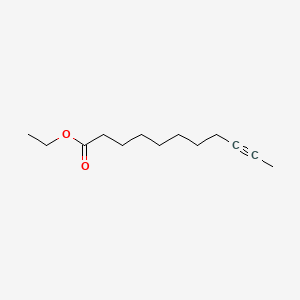![molecular formula C21H34O2 B592485 (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] CAS No. 1778-87-6](/img/structure/B592485.png)
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] is a chemical compound with the molecular formula C21H34O2 and a molecular weight of 318.49346 . It is a derivative of 5alpha-androstan-16-one, where the ketone group is protected by an ethylene acetal group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The preparation of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] involves the acetalization of 5alpha-androstan-16-one with ethylene glycol in the presence of an acid catalyst. A common method includes using trace amounts of conventional acids, such as hydrochloric acid or sulfuric acid, to catalyze the reaction . The reaction typically proceeds smoothly without the need to remove water, making it efficient and environmentally friendly .
Analyse Des Réactions Chimiques
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound back to its parent ketone or other derivatives.
Substitution: The ethylene acetal group can be substituted under specific conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] is used in various scientific research fields, including:
Biology: The compound is studied for its potential effects on biological systems, particularly in hormone research.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of steroid hormones.
Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes
Mécanisme D'action
The mechanism of action of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The ethylene acetal group protects the ketone functionality, allowing for selective reactions on other parts of the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparaison Avec Des Composés Similaires
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] can be compared with other similar compounds, such as:
5alpha-Androstan-16-one: The parent compound without the ethylene acetal protection.
5alpha-Androst-16-en-3-one: A related compound with a double bond at the 16-position.
5alpha-Androst-16-en-3alpha-ol: A similar compound with a hydroxyl group at the 3-position
The uniqueness of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] lies in its ethylene acetal protection, which provides stability and selectivity in chemical reactions.
Propriétés
Numéro CAS |
1778-87-6 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.501 |
Nom IUPAC |
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2/'-1,3-dioxolane] |
InChI |
InChI=1S/C21H34O2/c1-19-10-8-17-16(7-6-15-5-3-4-9-20(15,17)2)18(19)13-21(14-19)22-11-12-23-21/h15-18H,3-14H2,1-2H3/t15-,16-,17+,18+,19-,20+/m1/s1 |
Clé InChI |
BEOMRRDWYQFWPP-JWLCQNFESA-N |
SMILES |
CC12CCC3C(C1CC4(C2)OCCO4)CCC5C3(CCCC5)C |
Synonymes |
5α-Androstan-16-one ethylene acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


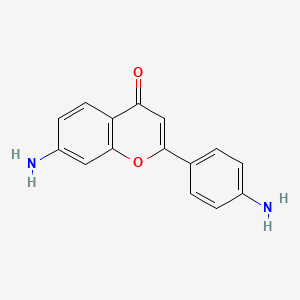
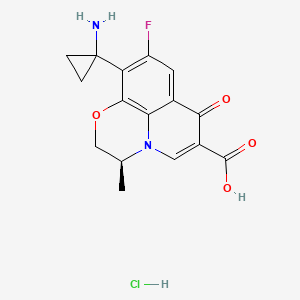

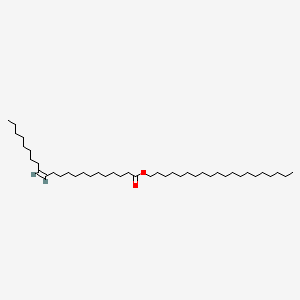
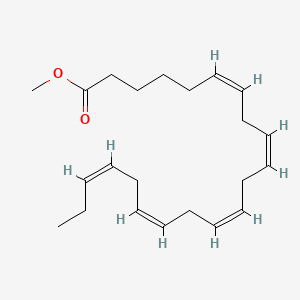
![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)
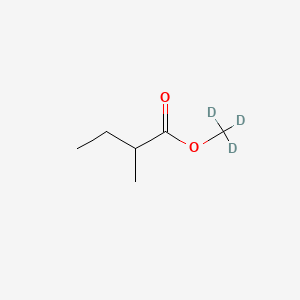
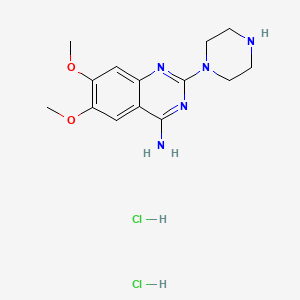
![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)
